molecular formula C18H13NO4 B2605496 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid CAS No. 959579-16-9

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid

Cat. No.: B2605496
CAS No.: 959579-16-9
M. Wt: 307.305
InChI Key: PYJFXWYLUAFDQV-UHFFFAOYSA-N
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Description

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid is a synthetic organic compound designed for advanced materials science research. This molecule features a conjugated structure integrating indan-1,3-dione and benzoic acid subunits, a design characteristic associated with tunable optoelectronic properties. Compounds with similar structural motifs, particularly those containing a reactive central vinyl linker, are of significant interest in the development of novel organic semiconductors and nonfullerene acceptors (NFAs) for organic solar cells (OSCs) . Researchers are exploring these materials to create next-generation photovoltaic devices with high light absorption coefficients and tunable energy levels, which are critical for improving power conversion efficiency . The benzoic acid functional group in its structure also offers a potential site for further chemical modification or for anchoring the molecule to surfaces, which can be exploited in the synthesis of more complex molecular assemblies or interface engineering. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-10-6-7-15(13(8-10)18(22)23)19-9-14-16(20)11-4-2-3-5-12(11)17(14)21/h2-9,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDUKYBPPPNWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid typically involves the condensation of 1,3-dioxoindan-2-ylidene with an appropriate benzoic acid derivative. The reaction is usually carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced derivatives. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of the target compound, their biological activities, and synthesis pathways:

Compound Name Core Structure Key Substituent Biological Activity/Application Reference
Target Compound 5-methylbenzoic acid (1,3-dioxoindan-2-ylidene)methylamino Potential protease/kinase inhibition -
2-(3-Bromobenzamido)-5-methylbenzoic acid (23) 5-methylbenzoic acid 3-bromobenzamido Precursor to cytotoxic quinazolinones
Quinazolinone derivatives (e.g., compounds 24) Quinazolinone Varied aryl/heteroaryl groups Cytotoxic (HCT116, WM-266-4 CRC cells)
Thiazolidinone derivatives (e.g., H2-10) Thiazolidinone Furan-benzoic acid hybrids Cyclin-dependent kinase 9 (CDK9) inhibition
2-[(Benzyloxycarbonyl)amino]-5-methylbenzoic acid 5-methylbenzoic acid Benzyloxycarbonylamino Serine protease inhibition
2-(Carboxymethyl)-5-methylbenzoic acid (32) 5-methylbenzoic acid Carboxymethyl Intermediate for indenoisoquinoline synthesis

Key Differences and Implications

Core Heterocyclic Systems: The target compound’s 1,3-dioxoindan group is distinct from the quinazolinone and thiazolidinone systems in analogs. Thiazolidinones (e.g., H2-10) are noted for CDK9 inhibition, likely due to their planar structure and hydrogen-bonding capacity . The dioxoindan group could mimic these properties while offering unique steric effects.

Substituent Effects: The 3-bromobenzamido group in compound 23 facilitates cyclization to quinazolinones with potent cytotoxicity . Comparatively, the target compound’s dioxoindan substituent may resist cyclization, favoring direct enzyme interactions. Benzyloxycarbonylamino derivatives (e.g., from ) inhibit serine proteases via covalent or non-covalent interactions with catalytic triads. The dioxoindan group’s electron-withdrawing nature could modulate such interactions .

Synthetic Accessibility: The synthesis of 2-amino-5-methylbenzoic acid derivatives often involves diazotization, iodination, and Ullmann coupling (e.g., ). The target compound may require condensation of 2-amino-5-methylbenzoic acid with a 1,3-dioxoindan-aldehyde precursor, followed by oxidation.

Anticancer Potential

  • Quinazolinones derived from 2-amino-5-methylbenzoic acid exhibit IC₅₀ values in the low micromolar range against colorectal cancer cells (HCT116: 1.2–3.5 μM) . The target compound’s conjugated system may improve DNA intercalation or topoisomerase inhibition.
  • Thiazolidinones (e.g., H2-10) show CDK9 inhibition (IC₅₀: 0.8 μM), critical for blocking transcription in cancer cells . The dioxoindan group’s rigidity could enhance kinase selectivity.

Enzyme Inhibition

  • Serine protease inhibitors like 2-[(benzyloxycarbonyl)amino]-5-methylbenzoic acid disrupt bacterial periplasmic protein degradation (MIC: 4–8 μg/mL against E. coli) . The target compound’s ketone groups may chelate catalytic serine residues.

Biological Activity

2-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-5-methylbenzoic acid, identified by the CAS number 959579-16-9, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its effects on various cellular mechanisms and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H13NO4
  • Molecular Weight : 313.30 g/mol
  • Purity : >99.0% .

The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in proteostasis and apoptosis. Research indicates that derivatives of benzoic acid, similar to this compound, can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .

1. Proteasome and Lysosomal Activity

Studies have demonstrated that compounds with similar structures can significantly activate proteasomal activities. For instance, in vitro assays showed that certain benzoic acid derivatives increased chymotrypsin-like activity, which is essential for protein breakdown .

2. Cytotoxicity Studies

In cell-based assays involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), compounds derived from benzoic acid exhibited low cytotoxicity at concentrations up to 10 μg/mL. The tested extracts did not significantly inhibit cell growth, suggesting a favorable safety profile for further investigation .

3. Antioxidant Activity

The antioxidant properties of similar benzoic acid derivatives have been documented in various studies. These compounds may scavenge free radicals and reduce oxidative stress, contributing to their potential therapeutic benefits in aging and degenerative diseases.

Case Study 1: Proteostasis Modulation

A study focusing on benzoic acid derivatives isolated from Bjerkandera adusta showed that these compounds could enhance proteostasis by promoting the activity of cathepsins B and L. The study found that certain derivatives activated these enzymes significantly, indicating a potential role in modulating protein degradation pathways .

Case Study 2: Cancer Cell Line Evaluation

In a comparative analysis of the effects of benzoic acid derivatives on cancer cell lines, it was observed that some compounds inhibited cell proliferation without inducing cytotoxic effects. This suggests a selective action that could be harnessed for cancer therapy .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Proteasome ActivationEnhanced chymotrypsin-like activity
CytotoxicityLow cytotoxicity in normal and cancer cells
AntioxidantPotential scavenging of free radicals

Q & A

Q. How can spectroscopic data resolve tautomeric equilibria in solution?

  • Methodology : Use variable-temperature NMR to observe keto-enol tautomerism. For example, deuterated DMSO can stabilize enol forms, while D2O shifts equilibria toward keto forms, as shown in studies of hydrazone derivatives .

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